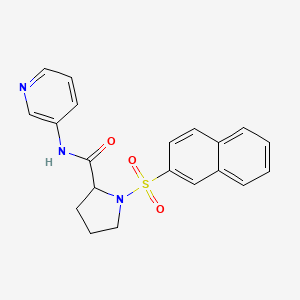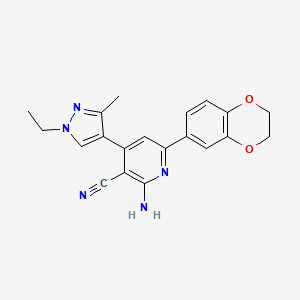
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinone, commonly known as BHQ, is a heterocyclic compound that has attracted significant attention in scientific research due to its diverse applications. BHQ is a cyclic imine that contains a quinazolinone ring system. This compound has a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.
Wirkmechanismus
The mechanism of action of BHQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BHQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BHQ has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
BHQ has been shown to have a broad range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. BHQ has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. BHQ has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
BHQ has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. BHQ is also a versatile compound that can be used as a building block for the synthesis of other heterocyclic compounds. However, BHQ has some limitations for use in lab experiments. It is a toxic compound that requires careful handling, and its biological activities may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on BHQ. One area of research is the development of BHQ derivatives with improved biological activities and reduced toxicity. Another area of research is the investigation of the mechanism of action of BHQ and its potential as a therapeutic target for various diseases. BHQ may also have potential as a diagnostic tool for the detection of metal ions and other biomolecules. Finally, BHQ may have potential as a catalyst for organic reactions and as a building block for the synthesis of other heterocyclic compounds.
Synthesemethoden
BHQ can be synthesized in several ways, but the most common method is the condensation reaction of 2-aminobenzophenones with aldehydes. The reaction is catalyzed by acid or base, and the product is obtained by recrystallization. BHQ is a white or off-white powder that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
BHQ has been extensively studied in scientific research due to its diverse applications. It has been used as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a building block for the synthesis of other heterocyclic compounds. BHQ has also been studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.
Eigenschaften
IUPAC Name |
(8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21-22-19(16-10-5-2-6-11-16)18-13-7-12-17(20(18)23-21)14-15-8-3-1-4-9-15/h1-6,8-11,14,19H,7,12-13H2,(H2,22,23,24)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRZKWYPMCUOCU-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(NC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(NC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5304436.png)
![1-(1-{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-yl)methanamine](/img/structure/B5304438.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1-ethyl-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5304445.png)

![N-ethyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5304452.png)
![1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5304473.png)
![ethyl 5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304478.png)

![1-(3-chlorophenyl)-6,7-dimethoxy-2-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5304484.png)
![2-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5304489.png)
![1-(1,3-benzodioxol-5-yl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5304493.png)
![N-(4-{3-[5-(2-chloro-4-nitrophenyl)-2-furyl]acryloyl}phenyl)-2-furamide](/img/structure/B5304501.png)

